molecular formula C12H17ClO2S B1622426 4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride CAS No. 70823-04-0

4-Tert-butyl-2,6-dimethylbenzenesulfonyl chloride

Cat. No. B1622426
Key on ui cas rn: 70823-04-0
M. Wt: 260.78 g/mol
InChI Key: HZWYWYSLHBTTRW-UHFFFAOYSA-N
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Patent
US08178699B2

Procedure details

Synthesized as described for 1 using 1-tert-butyl-3,5-dimethylbenzene (5.76 mL; 30.81 mmol), chlorosulfonic acid (2.46 mL; 36.96 mmol) and anhydrous dichloromethane (200 mL). The crude residue was purified by automated silica gel column chromatography (Biotage®) eluting with ethyl acetate/hexanes (0 to 25% v/v gradient elution over 400 mL) to give the title compound as a white solid (1.60 g).
Quantity
5.76 mL
Type
reactant
Reaction Step One
Quantity
2.46 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>ClCCl>[C:1]([C:5]1[CH:6]=[C:7]([CH3:12])[C:8]([S:14]([Cl:13])(=[O:16])=[O:15])=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5.76 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=CC(=C1)C)C
Step Two
Name
Quantity
2.46 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by automated silica gel column chromatography (Biotage®)
WASH
Type
WASH
Details
eluting with ethyl acetate/hexanes (0 to 25% v/v gradient elution over 400 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=C(C(=C1)C)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 19.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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